An In-depth Technical Guide to 3-Nitro-1,8-naphthalic Anhydride: Chemical Properties and Structure
An In-depth Technical Guide to 3-Nitro-1,8-naphthalic Anhydride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal chemical intermediate, distinguished by its nitrated aromatic framework and reactive anhydride functional group. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and key synthetic and reactive protocols. Furthermore, it delves into the significant role of its derivatives in biomedical research, particularly in the development of novel anticancer agents, by elucidating their mechanism of action involving DNA damage and the modulation of critical signaling pathways.
Chemical and Physical Properties
3-Nitro-1,8-naphthalic anhydride is a stable, light yellow to beige or light brown powder.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₅NO₅ | [2] |
| Molecular Weight | 243.17 g/mol | [3] |
| CAS Number | 3027-38-1 | [3] |
| Melting Point | 247-249 °C (decomposes) | [4] |
| Boiling Point | Decomposes at melting point | N/A |
| Solubility | Insoluble in water; slightly soluble in ethanol (B145695); soluble in DMF.[5] | [5] |
Chemical Structure
The chemical structure of 3-Nitro-1,8-naphthalic anhydride is characterized by a naphthalene (B1677914) core, to which a nitro group (-NO₂) is attached at the 3-position and an anhydride functional group is fused at the 1 and 8 positions. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the molecule.[3]
Structural Diagram:
Caption: Chemical structure of 3-Nitro-1,8-naphthalic anhydride.
Spectroscopic Data
The structural identity and purity of 3-Nitro-1,8-naphthalic anhydride are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
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C=O Stretching (anhydride): Two distinct bands in the region of 1750-1850 cm⁻¹.
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NO₂ Stretching (aromatic nitro): Asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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C=C Stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-O Stretching (anhydride): Bands in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for the parent 3-Nitro-1,8-naphthalic anhydride is scarce in readily available literature, data for its derivatives are widely reported. For instance, the aromatic protons of the naphthalimide skeleton in derivatives typically appear as multiplets in the δ 7.8–8.8 ppm region in ¹H NMR spectra recorded in DMSO-d₆.[3] The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
Experimental Protocols
Synthesis of 3-Nitro-1,8-naphthalic Anhydride
The most common method for the synthesis of 3-Nitro-1,8-naphthalic anhydride is the direct nitration of 1,8-naphthalic anhydride.
Workflow for the Synthesis of 3-Nitro-1,8-naphthalic Anhydride:
Caption: Workflow for the synthesis of 3-Nitro-1,8-naphthalic anhydride.
Detailed Protocol:
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Dissolution: To a solution of 1,8-naphthalic anhydride (e.g., 20.0 g, 0.101 mol) in concentrated sulfuric acid (e.g., 125 mL), add sodium nitrate (B79036) (e.g., 10.3 g, 0.121 mol) portion-wise over a period of 2 hours at room temperature, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the reaction mixture for an additional hour at room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice (e.g., 500 g).
-
Isolation: Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and then dry the solid.
-
Purification: Recrystallize the crude product from a suitable solvent such as chlorobenzene (B131634) to obtain pure 3-Nitro-1,8-naphthalic anhydride.
Key Chemical Reactions
3-Nitro-1,8-naphthalic anhydride readily reacts with primary amines to form N-substituted 3-nitro-1,8-naphthalimides.[3]
Detailed Protocol for Imidization:
-
Reaction Setup: Dissolve 3-Nitro-1,8-naphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for a period of 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry to yield the corresponding N-substituted 3-nitro-1,8-naphthalimide.
The anhydride ring can be opened via hydrolysis to form 3-nitro-1,8-naphthalic acid. This reaction is typically pH-dependent.[3]
Detailed Protocol for Hydrolysis:
-
Reaction Setup: Suspend 3-Nitro-1,8-naphthalic anhydride in an aqueous solution.
-
pH Adjustment: Adjust the pH of the solution to be neutral or basic (pH > 7) using a suitable base (e.g., NaOH solution).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the solid dissolves, indicating the formation of the dicarboxylate salt.
-
Acidification: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 3-nitro-1,8-naphthalic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
The nitro group can be reduced to an amino group, yielding 3-amino-1,8-naphthalic anhydride, a valuable precursor for fluorescent dyes. A common method is catalytic hydrogenation.[3]
Detailed Protocol for Reduction:
-
Catalyst Suspension: Suspend a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%) in a suitable solvent like ethanol or ethyl acetate (B1210297) in a hydrogenation vessel.
-
Substrate Addition: Add 3-Nitro-1,8-naphthalic anhydride to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-1,8-naphthalic anhydride.
Applications in Drug Development and Signaling Pathways
Derivatives of 3-Nitro-1,8-naphthalic anhydride, particularly 3-nitro-1,8-naphthalimides, have garnered significant attention in drug development as potential antitumor agents. Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
One study on a 3-nitro-1,8-naphthalimide derivative (compound 1a) elucidated its effect on the T-24 cancer cell line. The compound was found to induce DNA damage and inhibit topoisomerase I, leading to G2-phase cell cycle arrest and apoptosis. This was accompanied by the upregulation of Cyclin B1, cdc2-pTy, Wee1, γH2AX, p21, Bax, and cytochrome c, and the downregulation of Bcl-2.
Signaling Pathway of a 3-Nitro-1,8-Naphthalimide Derivative in Cancer Cells:
Caption: Proposed signaling pathway for the antitumor activity of a 3-nitro-1,8-naphthalimide derivative.
Conclusion
3-Nitro-1,8-naphthalic anhydride is a versatile and highly valuable compound in synthetic and medicinal chemistry. Its well-defined chemical properties and reactivity, coupled with the significant biological activities of its derivatives, make it a subject of ongoing research and development. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important molecule. Further exploration of its derivatives is poised to yield novel therapeutic agents and advanced materials.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Nitro-1,8-naphthalic anhydride [webbook.nist.gov]
- 3. 3-Nitro-1,8-naphthalic Anhydride | High-Purity Reagent [benchchem.com]
- 4. 3-NITRO-1,8-NAPHTHALIC ANHYDRIDE | 3027-38-1 [chemicalbook.com]
- 5. 3-Nitro-1,8-naphthalic anhydride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
